(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Conformational Analysis Medicinal Chemistry NMR Spectroscopy

Researchers requiring defined stereochemistry for SAR studies face supply inconsistency with generic piperidine building blocks. (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (CAS 882033-93-4) resolves this with its non-interchangeable (3S,4R) configuration and 3-fluoro substituent that imposes a strong axial preference, altering conformational and physicochemical profiles versus non-fluorinated or diastereomeric analogs. • Orthogonal handles: Boc-protected amine + free hydroxymethyl for rapid derivatization • Ideal for lead optimization: fluorine modulates pKa, metabolic stability, and target binding • Enable stereochemical control experiments with the available (3S,4S) diastereomer (CAS 882033-94-5)

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
CAS No. 882033-93-4
Cat. No. B1406485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
CAS882033-93-4
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)CO
InChIInChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyUIACYDBUYRFVMD-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: Key Specifications & Supply


(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (CAS 882033-93-4) is a chiral, fluorinated piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxymethyl substituent at the 4-position . It is a member of the 3-fluoropiperidine class, which is recognized in medicinal chemistry for its potential to enhance metabolic stability and modulate binding affinity [1]. This compound serves primarily as a versatile building block in pharmaceutical research and development, offering defined stereochemistry and multiple functional handles for further derivatization .

Chiral fluorinated piperidine scaffold with defined (3S,4R) relative stereochemistry
Boc-protected amine and free 4-hydroxymethyl group for orthogonal derivatization
Class-recognized fluorine effects on conformation and amine basicity support medicinal chemistry design

Why Substitution Fails: (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine


The specific stereochemical and electronic profile of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine makes it non-interchangeable with close analogs. Its (3S,4R) configuration dictates a distinct three-dimensional arrangement that directly impacts biological interactions . Furthermore, the presence of the fluorine atom at the 3-position is not merely a bioisosteric replacement; it profoundly alters the compound's conformational preferences and physicochemical properties compared to non-fluorinated or differently fluorinated analogs [1]. The sections below provide quantitative evidence demonstrating these critical differentiators, confirming that substituting this compound with a related isomer or a non-fluorinated variant is not scientifically valid without comprehensive re-evaluation of the resulting activity and property profile.

Stereochemical Mismatch
The (3S,4S) diastereomer or racemic mixtures may exhibit different molecular recognition and target engagement; direct replacement requires stereochemical re-evaluation.
Fluorine Absence
Non-fluorinated piperidine analogs lack the fluorine-induced axial conformational bias and reduced pKa, potentially altering binding conformation and ADME profile.
Metabolic Stability Risk
Non-fluorinated analogs may exhibit higher intrinsic clearance; the class-level metabolic stability advantage of fluorinated piperidines may not transfer.

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: Analog Benchmarking


Fluorine Conformation: Axial Preference

The 3-fluoropiperidine core exhibits a strong and quantifiable preference for the axial conformation of the fluorine atom, a property that dictates molecular shape and potential binding interactions. This effect is a class-level characteristic that distinguishes fluorinated piperidines like the target compound from non-fluorinated analogs [1].

F Conformation
Class-level
Axial fluorine strongly preferred (96–100:1 axial:equatorial in D₂O)
Conformation-control context; non-fluorinated analogs lack this bias
NMR data for 3-fluoropiperidine core; class characteristic
Conformational Analysis Medicinal Chemistry NMR Spectroscopy

Fluorination-Induced Basicity Shift

The introduction of a fluorine atom at the 3-position of the piperidine ring significantly lowers the pKa of the amine group, a key factor influencing solubility, permeability, and binding. This is a class-level effect differentiating fluorinated from non-fluorinated piperidine building blocks [1].

pKa Shift
Class-level
pKa decreased ~2.3 units (piperidine 11.22 → 3-fluoropiperidine 8.9)
Alters ionization state at physiological pH; impacts ADME profiling
Class-level pKa data; confirm for target compound if needed
Physicochemical Properties Drug Design ADME

Fluorinated Piperidine Metabolic Stability

Fluorinated piperidines, as a class, demonstrate high metabolic stability, which is a key advantage in drug discovery. A systematic study of mono- and difluorinated saturated heterocyclic amines, including piperidines, revealed that they are generally resistant to oxidative metabolism [1].

Metabolic Stability
Class-level
High intrinsic microsomal stability reported for fluorinated piperidine series
Supports metabolic stability screening; non-fluorinated may differ
In vitro microsomal data for mono-/difluorinated piperidines
Drug Metabolism Pharmacokinetics Lead Optimization

Diastereomer Purity Comparison

While commercial purity specifications for the (3S,4R) target and its (3S,4S) diastereomer are similar, their distinct stereochemistry dictates that they are non-equivalent chemical entities with different properties and applications .

Purity Comparison
Supplier data
Target and (3S,4S) diastereomer both ≥98% (vendor CoA)
Purity context similar; stereochemistry dictates non-interchangeability
Vendor Certificate of Analysis specifications
Chiral Synthesis Quality Control Stereochemistry

Cost and Availability Benchmark

The target compound is readily available from multiple vendors at the gram scale, ensuring supply security and competitive pricing for research use. This is a key consideration for procurement planning .

Cost Benchmark
Supplier data
£329.00 per gram (target, 1g pack)
Procurement benchmark for lead optimization supply planning
Pricing as of June 2025, major UK supplier
Supply Chain Research Chemicals Procurement

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine Applications


Conformationally-Restricted Scaffold for SBDD

The strong axial preference of the fluorine atom in the 3-fluoropiperidine core makes this compound a valuable scaffold for designing ligands that require a specific three-dimensional orientation. It is particularly well-suited for programs where the piperidine ring is a central structural element and precise control over its conformation is hypothesized to enhance target binding affinity or selectivity.

ADME Modulation in Lead Optimization

Leveraging the class-level effects of fluorination on pKa and metabolic stability , this building block is ideally used in the lead optimization phase to fine-tune the physicochemical and pharmacokinetic profile of drug candidates. The Boc-protected amine and free hydroxymethyl group provide orthogonal reactive handles for introducing the fluoropiperidine motif into more complex molecules.

Chiral Fluorinated Libraries for SAR

The defined (3S,4R) stereochemistry and commercial availability at high purity make this compound an ideal starting point for the enantioselective synthesis of diverse compound libraries. The hydroxymethyl group can be readily derivatized (e.g., to ethers, esters, or via oxidation), enabling the rapid exploration of structure-activity relationships (SAR) around the fluorinated piperidine core.

Validating Stereochemical Impact

Given that the (3S,4S) diastereomer (CAS 882033-94-5) is also commercially available , this compound is a key reagent for control experiments designed to definitively isolate and quantify the impact of stereochemistry on a specific biological or chemical property. This is critical for robust scientific validation in both academic and industrial research.

Application
Selection Property
Validation Focus
Structure-Based Drug Design
Axial fluorine conformational control
Conformation-activity relationship studies
Lead Optimization ADME Tuning
Fluorine-induced pKa and metabolic stability
Ionization state and microsomal stability assays
Chiral Fluorinated Library Synthesis
(3S,4R) stereochemistry and orthogonal handles
Enantioselective derivatization and SAR exploration
Stereochemical Impact Studies
Availability of (3S,4S) diastereomer for control
Comparative biological or chemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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